4,4'-Bis(chloromethyl)-1,1'-biphenyl
Description
4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3) is a chlorinated aromatic compound characterized by two chloromethyl (-CH₂Cl) groups attached to the 4 and 4' positions of a biphenyl backbone. It is a white crystalline powder with a molecular weight of 251.15 g/mol, melting point of 126°C, and boiling point of 184°C . Its primary applications include:
- Pharmaceutical Intermediates: A critical precursor in synthesizing active pharmaceutical ingredients (APIs), driven by high-purity (≥99.5%) demand .
- Catalysis: Used in hyper-crosslinked porous ionic polymers (PIPs) for CO₂ cycloaddition reactions under solvent-free conditions .
- Electronics/Optics: Potential applications in materials science, though less prominent than structural analogs like DPVBi .
The global market is dominated by China, producing ~60% of the estimated 20 million kg annual volume, with pharmaceutical intermediates accounting for the largest segment . Key challenges include stringent environmental regulations and handling hazards (e.g., skin/eye irritation, H314 hazard statement) .
Properties
IUPAC Name |
1-(chloromethyl)-4-[4-(chloromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZDTEICWPZYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63391-95-7 | |
| Record name | 1,1′-Biphenyl, 4,4′-bis(chloromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63391-95-7 | |
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DSSTOX Substance ID |
DTXSID20168156 | |
| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |
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Molecular Weight |
251.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |
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CAS No. |
1667-10-3 | |
| Record name | 4,4′-Bis(chloromethyl)biphenyl | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |
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| Record name | 1667-10-3 | |
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| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |
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| Record name | 4,4'-bis(chloromethyl)-1,1'-biphenyl | |
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| Record name | 4,4′-Bis(chloromethyl)biphenyl | |
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Preparation Methods
Reaction Mechanism and By-Product Recycling
The chloromethylation mechanism involves the in situ generation of chloromethyl carbocations () from paraformaldehyde and HCl, which subsequently attack the biphenyl aromatic rings. A notable innovation in Patent CN102267870A involves recycling by-products—comprising 16% biphenyl monochloromethyl, 46% BCMB, and 22% organic polymers—to shift equilibrium toward the desired product. This recycling reduces waste and improves yield by 12–15% compared to conventional methods.
Solvent and Catalyst Optimization
Early methods utilized sherwood oil (a petroleum ether fraction) as a solvent, but toluene has emerged as a superior recrystallization agent due to its higher selectivity for BCMB. Anhydrous zinc chloride (94.7% purity) is preferred over hydrated forms to prevent hydrolysis, which deactivates the catalyst. Recent protocols advocate a mass ratio of 0.7:1 for zinc chloride to biphenyl to balance catalytic activity and cost.
Photocatalytic Chlorination of 4,4'-Dimethylbiphenyl
Photocatalytic methods offer a radical-based alternative to traditional electrophilic substitution. In this approach, 4,4'-dimethylbiphenyl undergoes chlorination with chlorine gas () under UV light (365 nm) in the presence of a titanium dioxide () catalyst. The reaction achieves 97% conversion within 5 hours at 40–60°C, with a selectivity of 93% for BCMB.
Kinetic Control and By-Product Mitigation
The photocatalytic process minimizes over-chlorination byproducts (e.g., trichloro and tetrachloro derivatives) through precise control of chlorine flow rates. Gas chromatography monitoring ensures termination when by-products reach 3% of the total product mixture. Post-reaction, residual chlorine is purged with nitrogen, and the crude product is recrystallized from ethanol to achieve >99% purity.
Heterogeneous Catalysis with Mesoporous Silica-Loaded Ionic Liquids
The integration of heterogeneous catalysts addresses challenges in catalyst recovery and waste generation. A 2019 method employs a mesoporous silica-supported aza-crown ether ionic liquid (IL) to facilitate chloromethylation at 25–70°C. The IL catalyst enhances proton availability, accelerating the formation of chloromethyl carbocations. Key advantages include:
-
Catalyst Reusability : The silica-IL system retains 95% activity after 10 cycles.
-
Reduced Waste : Acidic wastewater generation decreases by 60% compared to homogeneous zinc chloride methods.
Sulfuryl Chloride-Aided Chloromethylation
Sulfuryl chloride () serves as a dual-function reagent, providing both HCl and a chlorinating agent. In Patent CN107473927A, a mixture of acetic acid, cyclohexane, and sulfuryl chloride enables chloromethylation at 50–80°C with a 33 kg/hour HCl addition rate. This method achieves an 85% yield and avoids aqueous conditions that deactivate zinc chloride.
Process Economics
The mass ratio of reactants (acetic acid : cyclohexane : zinc chloride : HCl : sulfuryl chloride : paraformaldehyde : biphenyl = 0.64:1.02:0.7:0.29:0.7:0.39:1) optimizes raw material usage, reducing production costs by 18% compared to traditional methods.
Solid Acid Catalysts for Environmentally Sustainable Synthesis
Silica-loaded phosphotungstic acid () exemplifies advances in green chemistry. This catalyst operates at 50–80°C with a biphenyl conversion rate of 94% and a BCMB yield of 89%. The solid acid design eliminates liquid waste streams and enables 40 reuses without significant activity loss, as demonstrated in a 2020 pilot study.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl groups undergo nucleophilic substitution, enabling functionalization:
Table 1: Substitution Reactions with Grignard Reagents
For example, Fe-catalyzed reactions with lithium arylboronates proceed via reductive elimination, forming C–C bonds at the chloromethyl site . CoCl₂-mediated reactions with chloromethylbenzene derivatives yield methylbiphenyl through similar pathways .
Coupling Reactions
The compound participates in cross-coupling reactions central to biphenyl scaffold elaboration:
Table 2: Catalytic Coupling Reactions
| Reaction Type | Catalyst | Key Intermediate | Outcome | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Ni/phosphine complex | Arylboronic acid adducts | Functionalized biphenyls | |
| Ullmann-type | Cu, molecular oxygen | N–H imines | C–N bond formation |
A notable example is the Cu-catalyzed coupling with biaryl-2-carbonitriles, forming N–H imines en route to fused heterocycles .
Side Reactions and By-product Formation
During synthesis, competing reactions generate undesired products:
Table 3: Common Side Reactions
Zinc chloride excess or improper temperature gradients exacerbate polymer formation, reducing yields by 22% .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Pharmaceutical Production
- BCMB is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The reactive chloromethyl groups allow for further transformations, enabling the production of complex molecules essential in drug development.
Synthesis of Fine Chemicals
- It serves as a precursor for synthesizing fine chemicals used in various industrial applications. Its unique structure facilitates reactions that lead to the formation of more intricate chemical entities.
Polymer Chemistry
- BCMB is involved in producing polymers and resins, including epoxy and polyvinyl chloride (PVC). These materials are vital in manufacturing processes across several industries, including construction and automotive .
Case Study 1: Synthesis Methodologies
A study documented a novel method for preparing high-purity BCMB using biphenyl as a raw material. The process involves chloromethylation reactions under controlled conditions, achieving yields greater than 80% and purity levels above 99% . This method highlights the efficiency of utilizing alternative solvents to enhance product quality while minimizing safety hazards associated with traditional solvents.
Case Study 2: Interaction with Nucleophiles
Research has shown that BCMB interacts with various nucleophiles and electrophiles, making it a valuable building block for synthesizing new compounds. For instance, its reaction with phenols leads to the formation of phenoxymethyl derivatives, which have potential applications in materials science and organic synthesis .
Toxicological Considerations
While BCMB has significant industrial applications, it is important to note its toxicological profile. Exposure to this compound may lead to adverse health effects, including developmental toxicity and potential bioaccumulation in living organisms . Proper handling protocols must be established to mitigate risks associated with its use.
Mechanism of Action
The mechanism of action of 4,4’-Bis(chloromethyl)-1,1’-biphenyl involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also participate in polymerization reactions, forming crosslinked polymer networks .
Comparison with Similar Compounds
4,4'-Bis(bromomethyl)-1,1'-biphenyl (CAS 20248-86-6)
- Molecular Weight : 340.05 g/mol (vs. 251.15 for chloromethyl analog) .
- Reactivity : Bromine’s superior leaving group ability enhances reactivity in nucleophilic substitutions compared to chlorine.
- Hazards : Causes severe skin/eye irritation; stricter handling required due to higher toxicity .
- Applications: Limited to niche laboratory use, lacking industrial-scale adoption .
4,4'-Bis(methylthio)-1,1'-biphenyl (CAS 10075-90-8)
- Substituents : Methylthio (-SCH₃) groups instead of chloromethyl.
- Reactivity : Lower reactivity due to sulfur’s electron-donating nature; unsuitable for crosslinking or catalysis .
- Applications : Primarily a research chemical in organic synthesis .
Biphenyl-Based Functional Materials
4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi; CAS 142289-08-5)
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
- Function : Host material in phosphorescent OLEDs, facilitating exciton confinement in quantum well structures .
- Performance : Enables red phosphorescent devices with 7.4 cd/A efficiency, surpassing chloromethyl analogs in electronic applications .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Research and Industrial Trends
- This compound : Focus on sustainable synthesis (e.g., solvent-free Friedel-Crafts reactions) and pharmaceutical API diversification .
- DPVBi/CBP: Advancements in OLED efficiency (e.g., MoO₃ anode buffers for enhanced brightness) and quantum well architectures .
- Brominated Analogs: Limited growth due to regulatory and safety constraints .
Biological Activity
Overview
4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB) is a synthetic organic compound with the molecular formula C₁₄H₁₂Cl₂. It features two chloromethyl groups (-CH₂Cl) attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. While BCMB is primarily used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals, its direct biological activity is not extensively documented in scientific literature. This article aims to explore the biological implications of BCMB, focusing on its potential toxicity and reactivity rather than established pharmacological effects.
BCMB is characterized by its reactive chloromethyl groups, which enable it to participate in various chemical transformations. Several methods have been developed for the synthesis of BCMB, often involving chloromethylation of biphenyl derivatives. The compound's unique structure allows for diverse reactivity patterns, particularly with nucleophiles and electrophiles.
Synthesis Methods
| Method | Description |
|---|---|
| Chloromethylation | Involves the introduction of chloromethyl groups to biphenyl using chloromethyl methyl ether and a Lewis acid catalyst. |
| Electrophilic substitution | Reaction with nucleophiles such as amines or alcohols to form new derivatives. |
Toxicity and Safety Concerns
BCMB is considered hazardous due to its potential toxicity. Compounds with similar structures often exhibit varying levels of biological activity, including cytotoxicity and mutagenicity. The chlorinated nature of BCMB raises concerns regarding its environmental persistence and bioaccumulation.
Comparative Analysis with Similar Compounds
The biological activity of BCMB can be contextualized by comparing it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chlorobenzyl chloride | C₇H₈Cl | Moderate toxicity; used in organic synthesis. |
| 4-Bromobenzyl chloride | C₇H₈Br | Exhibits antimicrobial properties; less toxic than BCMB. |
| 4,4'-Dichlorobiphenyl | C₁₄H₈Cl₂ | Known carcinogen; significant environmental persistence. |
Case Studies and Research Findings
While specific studies on the biological effects of BCMB are scarce, research into structurally similar compounds provides insights into potential activities:
- Antimicrobial Activity : Some studies suggest that chlorinated biphenyls exhibit antimicrobial and antifungal properties, although the exact mechanisms remain unclear .
- Reactivity Studies : Interaction studies involving BCMB focus on its reactivity with nucleophiles, leading to the formation of various derivatives that may possess distinct biological activities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
